2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile
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Overview
Description
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is a chemical compound with the molecular formula C17H22N2 and a molecular weight of 254.37 g/mol . It is characterized by the presence of two cyclopentyl groups and a pyridin-4-yl group attached to an acetonitrile moiety. This compound is primarily used as a versatile small molecule scaffold in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile typically involves the reaction of pyridin-4-ylacetonitrile with cyclopentylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyridin-4-yl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dicyclopentyl-2-(pyridin-3-yl)acetonitrile
- 2,2-Dicyclopentyl-2-(pyridin-2-yl)acetonitrile
- 2,2-Dicyclopentyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2,2-Dicyclopentyl-2-(pyridin-4-yl)acetonitrile is unique due to the specific positioning of the pyridin-4-yl group, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2,2-dicyclopentyl-2-pyridin-4-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c18-13-17(14-5-1-2-6-14,15-7-3-4-8-15)16-9-11-19-12-10-16/h9-12,14-15H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZAFSQJSPBMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C#N)(C2CCCC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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